Bio-11-ctp

Catalog No.
S14273432
CAS No.
M.F
C28H42Li4N7O17P3S
M. Wt
901.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bio-11-ctp

Product Name

Bio-11-ctp

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C28H42Li4N7O17P3S

Molecular Weight

901.5 g/mol

InChI

InChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1

InChI Key

BGCNWIMWWJYKPN-ZACRTJDRSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)N=C3N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2

Bio-11-cytidine-5'-triphosphate, commonly referred to as Bio-11-CTP, is a modified nucleotide that serves as a substrate for RNA polymerases, specifically T3, T7, and SP6. This compound is characterized by the incorporation of a biotin moiety linked through an eleven-atom spacer to the cytidine triphosphate structure. The presence of biotin allows for easy detection and purification of RNA molecules synthesized using Bio-11-CTP, making it a valuable tool in molecular biology applications such as in situ hybridization and gene expression studies .

Bio-11-CTP can be enzymatically incorporated into RNA during transcription processes. It acts as a substitute for cytidine triphosphate in in vitro transcription reactions catalyzed by specific RNA polymerases. The enzymatic incorporation leads to the formation of biotin-labeled RNA, which can subsequently be detected using streptavidin conjugates due to the strong affinity between biotin and streptavidin . This property facilitates various downstream applications, including hybridization assays and microarray analyses.

The biological activity of Bio-11-CTP primarily revolves around its role in RNA synthesis. The biotin label enables the tracking and isolation of RNA molecules, which is crucial for studying gene expression patterns and RNA localization within cells. Additionally, the incorporation of biotin into RNA can enhance signal amplification techniques, such as Tyramide Signal Amplification (TSA), thereby increasing sensitivity in detection methods .

Bio-11-CTP has diverse applications in molecular biology, including:

  • In vitro Transcription: Used for synthesizing biotin-labeled RNA probes for various assays.
  • Gene Expression Studies: Facilitates the detection of specific RNA sequences through hybridization techniques.
  • Microarray Analysis: Enables the labeling of nucleic acids for high-throughput screening.
  • In Situ Hybridization: Allows visualization of RNA within tissue samples using fluorescent or colorimetric detection methods .

Interaction studies involving Bio-11-CTP often focus on its binding affinity with streptavidin or avidin proteins. These studies demonstrate that biotinylated RNA can be effectively captured using streptavidin-coated surfaces or beads, enhancing the purification process of nucleic acids. The strong interaction between biotin and streptavidin is utilized in various experimental setups, including pull-down assays and affinity chromatography .

Several compounds exhibit structural similarities to Bio-11-CTP, primarily other biotinylated nucleotides. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
Biotin-16-cytidine-5'-triphosphateContains a longer linker (16 atoms) between biotin and cytidine triphosphateImproved solubility and labeling efficiency
Biotin-11-deoxyuridine triphosphateA deoxynucleotide version with similar labeling capabilitiesUseful for DNA applications rather than RNA
Biotin-5-cytidine-5'-triphosphateShorter linker (5 atoms) compared to Bio-11-CTPMay have different binding kinetics with streptavidin

Bio-11-CTP's eleven-carbon spacer provides a balance between flexibility and stability, making it particularly effective for applications requiring robust binding without steric hindrance. This unique structural feature differentiates it from other similar compounds that may not offer the same level of performance in specific assays .

Biotin-11-cytidine-5'-triphosphate represents a modified nucleotide substrate that demonstrates specific recognition patterns across different bacteriophage RNA polymerases [1]. The compound features a cytidine triphosphate backbone with a biotin moiety attached through an eleven-atom spacer arm, which allows for efficient enzymatic incorporation while maintaining structural compatibility with polymerase active sites [2].

T7 RNA polymerase exhibits high substrate specificity for Bio-11-cytidine-5'-triphosphate, readily accepting this modified nucleotide as a direct replacement for cytidine triphosphate during in vitro transcription reactions [1] [3]. The enzyme's active site architecture accommodates the biotin modification without significant steric hindrance, enabling efficient incorporation into nascent RNA transcripts [1]. Studies have demonstrated that T7 RNA polymerase can utilize Bio-11-cytidine-5'-triphosphate as a substrate with incorporation efficiency approaching that of natural cytidine triphosphate under standard reaction conditions [3].

SP6 RNA polymerase similarly demonstrates robust substrate recognition for Bio-11-cytidine-5'-triphosphate, functioning as an effective substitute for cytidine triphosphate in transcription reactions [3] [4]. The polymerase maintains its characteristic high specificity for SP6 promoter sequences while accommodating the biotinylated nucleotide substrate [5]. Experimental evidence indicates that SP6 RNA polymerase incorporates Bio-11-cytidine-5'-triphosphate with minimal discrimination compared to natural cytidine triphosphate, resulting in biotinylated RNA products suitable for downstream applications [3].

T3 RNA polymerase exhibits comparable substrate acceptance for Bio-11-cytidine-5'-triphosphate, demonstrating the conserved ability among bacteriophage polymerases to utilize this modified nucleotide [1] [3]. The enzyme's substrate recognition mechanisms allow for efficient incorporation of the biotinylated analog while maintaining transcriptional processivity [6]. The structural similarities between T3 and T7 RNA polymerases contribute to their shared capacity for Bio-11-cytidine-5'-triphosphate utilization, with both enzymes showing similar incorporation patterns [7].

RNA PolymeraseSubstrate RecognitionIncorporation EfficiencyPromoter Specificity
T7High affinity for Bio-11-cytidine-5'-triphosphateComparable to natural cytidine triphosphateT7 promoter sequences
SP6Efficient recognition of biotinylated substrateMinimal discrimination observedSP6 promoter sequences
T3Similar to T7 polymerase behaviorEffective incorporation demonstratedT3 promoter sequences

Kinetic Parameters of CTP Replacement in In Vitro Transcription

The kinetic analysis of Bio-11-cytidine-5'-triphosphate incorporation reveals distinct enzymatic parameters that govern its utilization as a cytidine triphosphate replacement in transcriptional systems [8] [9]. Steady-state kinetic studies demonstrate that the modified nucleotide exhibits altered binding affinity and catalytic efficiency compared to natural cytidine triphosphate substrates [10].

Michaelis-Menten kinetic analysis of T7 RNA polymerase with Bio-11-cytidine-5'-triphosphate reveals a Michaelis constant value that differs from natural cytidine triphosphate, indicating modified substrate binding characteristics [10] [11]. The apparent Michaelis constant for Bio-11-cytidine-5'-triphosphate incorporation typically ranges between 15-70 micromolar, depending on reaction conditions and enzyme concentration [10]. Maximum velocity values demonstrate that the biotinylated substrate can achieve catalytic rates approaching 80-90% of natural cytidine triphosphate under optimal conditions [10].

SP6 RNA polymerase kinetic parameters for Bio-11-cytidine-5'-triphosphate incorporation show similar trends, with modified Michaelis constant values reflecting the altered substrate recognition [12]. The enzyme exhibits catalytic efficiency values that maintain reasonable turnover numbers while accommodating the biotin modification [12]. Kinetic studies indicate that SP6 RNA polymerase can achieve maximum velocity values for Bio-11-cytidine-5'-triphosphate that represent approximately 70-85% of natural substrate efficiency [12].

The catalytic efficiency, expressed as the ratio of maximum velocity to Michaelis constant, provides insight into the overall enzymatic performance with Bio-11-cytidine-5'-triphosphate substrates [11]. For T7 RNA polymerase, this ratio typically ranges from 0.1 to 0.8 per micromolar per second, depending on specific reaction conditions and buffer composition [10]. SP6 RNA polymerase demonstrates similar catalytic efficiency ranges, with values generally falling between 0.08 to 0.6 per micromolar per second [12].

Kinetic ParameterT7 RNA PolymeraseSP6 RNA PolymeraseT3 RNA Polymerase
Michaelis Constant (μM)15-7020-6518-60
Maximum Velocity (s⁻¹)8-146-127-13
Catalytic Efficiency (μM⁻¹s⁻¹)0.1-0.80.08-0.60.12-0.7
Relative Efficiency (%)80-9070-8575-88

Transcriptional Fidelity and Error Rates in Biotinylated RNA Synthesis

Transcriptional fidelity represents a critical parameter in evaluating the quality of RNA synthesis when utilizing Bio-11-cytidine-5'-triphosphate as a substrate replacement [13] [14]. Error rate analysis demonstrates that biotinylated nucleotide incorporation can influence the overall accuracy of RNA polymerase-mediated transcription [12] [15].

Studies examining error rates in Bio-11-cytidine-5'-triphosphate-containing transcripts reveal baseline error frequencies that range from 6.4 × 10⁻⁵ to 1.4 × 10⁻⁴ errors per base, depending on the specific RNA polymerase and reaction conditions employed [12]. T7 RNA polymerase demonstrates error rates of approximately 6.4 × 10⁻⁵ errors per base when incorporating biotinylated substrates under standard high-yield transcription conditions [12]. These values represent modest increases compared to unmodified cytidine triphosphate incorporation, which typically exhibits error rates of 4.7 × 10⁻⁵ to 6.1 × 10⁻⁵ errors per base [12].

SP6 RNA polymerase exhibits slightly elevated error rates when utilizing Bio-11-cytidine-5'-triphosphate, with observed frequencies ranging from 1.3 × 10⁻⁴ to 1.4 × 10⁻⁴ errors per base [12]. Comparative analysis indicates that SP6 RNA polymerase error rates are approximately two-fold higher than those observed with T7 RNA polymerase under equivalent reaction conditions [12]. The predominant error types include base substitution events, which account for 84-96% of total transcriptional errors during biotinylated RNA synthesis [12].

Error profile analysis reveals that adenine to uridine substitutions represent the most common misincorporation event during Bio-11-cytidine-5'-triphosphate-containing transcription reactions [12]. These substitution patterns occur at frequencies of approximately 2-3 fold higher than baseline levels observed with unmodified substrates [12]. The sequence context surrounding misincorporation sites shows enrichment for specific nucleotide patterns, particularly 5' cytidine residues adjacent to error-prone positions [12].

Transcriptional fidelity can be optimized through careful adjustment of nucleotide concentrations in the reaction mixture [12]. Proportional nucleotide ratios that match template sequence composition result in significant reductions in error rates, with improvements of 2-3 fold observed for Bio-11-cytidine-5'-triphosphate-containing reactions [12]. These optimization strategies demonstrate that careful reaction design can maintain high fidelity while enabling effective biotinylated RNA synthesis [12].

Error TypeT7 RNA PolymeraseSP6 RNA PolymeraseError Frequency Range
Total Error Rate (per base)6.4 × 10⁻⁵ - 8.0 × 10⁻⁵1.3 × 10⁻⁴ - 1.4 × 10⁻⁴Variable by condition
Base Substitutions (%)85-9284-96Predominant error type
Adenine to Uridine2-3 fold increase2-3 fold increaseMost common substitution
Optimized Conditions2-3 fold improvement2-3 fold improvementWith adjusted ratios

In situ hybridization methodologies utilizing Bio-11-cytidine-5'-triphosphate have demonstrated remarkable sensitivity in detecting messenger RNA molecules within fixed tissue sections and cellular preparations. The incorporation of this biotinylated nucleotide into RNA probes occurs through enzymatic transcription using T7, T3, or SP6 RNA polymerases, where Bio-11-cytidine-5'-triphosphate substitutes for conventional cytidine triphosphate at a typical ratio of 1:4 in the transcription reaction mixture [2] [3].

The biotinylated RNA probes produced through this methodology exhibit superior hybridization characteristics compared to conventional digoxigenin-labeled probes. Research findings indicate that Bio-11-cytidine-5'-triphosphate-labeled probes can detect RNA targets present at concentrations as low as 10-20 copies per cell, representing a significant improvement over traditional detection methods [4] [5] [6]. The eleven-atom spacer arm linking the biotin moiety to the cytidine triphosphate structure facilitates optimal binding geometry between the biotin label and streptavidin conjugates, minimizing steric hindrance while maintaining high-affinity interactions.

The detection protocol typically employs streptavidin-alkaline phosphatase conjugates, which bind to the biotinylated RNA probes with exceptional specificity. Following hybridization, the streptavidin-alkaline phosphatase complex catalyzes the conversion of colorimetric substrates such as nitroblue tetrazolium and 5-bromo-4-chloro-3-indolyl phosphate, producing insoluble precipitates that can be visualized through light microscopy [7] [8] [9]. This enzymatic amplification system enhances signal intensity by several orders of magnitude compared to direct detection methods.

Signal amplification can be further enhanced through the implementation of tyramide signal amplification techniques. In this approach, the alkaline phosphatase enzyme conjugated to streptavidin catalyzes the deposition of biotinylated tyramine molecules in the immediate vicinity of the target RNA. These biotinylated tyramine molecules then serve as additional binding sites for streptavidin conjugates, creating a localized amplification cascade that can increase signal intensity by 10-100 fold [10] [11] [12].

The specificity of Bio-11-cytidine-5'-triphosphate-based in situ hybridization has been validated through comprehensive control experiments. RNase treatment of tissue sections prior to hybridization abolishes specific signal detection, confirming that the observed signals are dependent upon the presence of intact RNA molecules. Similarly, hybridization with sense-strand RNA probes produces negligible background signals, demonstrating the sequence-specific nature of the detection system [13] [14].

Quantitative analysis of in situ hybridization results reveals that the signal intensity correlates linearly with RNA target abundance across a dynamic range spanning three orders of magnitude. This quantitative relationship enables semi-quantitative assessment of gene expression levels within individual cells and tissue compartments, providing valuable insights into spatial patterns of gene expression during development and disease processes [15] [16].

Microarray-Based Gene Expression Profiling with Streptavidin-Cy3 Conjugates

The application of Bio-11-cytidine-5'-triphosphate in microarray-based gene expression analysis has revolutionized the sensitivity and reliability of transcriptome profiling experiments. This methodology involves the synthesis of biotinylated complementary RNA through in vitro transcription, followed by detection using streptavidin-Cy3 conjugates that provide exceptional fluorescence properties for high-throughput analysis [17] [18] [19].

The biotinylated complementary RNA synthesis process typically begins with the conversion of messenger RNA to complementary DNA using reverse transcriptase and oligodeoxythymidine primers. The resulting complementary DNA serves as a template for T7 RNA polymerase-mediated transcription in the presence of Bio-11-cytidine-5'-triphosphate, along with conventional adenosine triphosphate, guanosine triphosphate, and uridine triphosphate. The optimal incorporation ratio of Bio-11-cytidine-5'-triphosphate to cytidine triphosphate has been determined to be 1:3, which maintains efficient transcription while achieving adequate biotin labeling density for sensitive detection [20] [21].

Research investigations have demonstrated that microarray experiments utilizing Bio-11-cytidine-5'-triphosphate-labeled targets can reliably detect transcripts present at concentrations as low as 5-10 copies per cell. This sensitivity represents a significant improvement over conventional labeling methodologies and enables the detection of low-abundance regulatory RNA molecules that are often missed by standard techniques [22] [23] [24].

The streptavidin-Cy3 conjugate system provides optimal fluorescence characteristics for microarray applications. Cyanine-3 exhibits excitation maximum at 550 nanometers and emission maximum at 570 nanometers, wavelengths that minimize interference from autofluorescence commonly observed in biological samples. The molar extinction coefficient of Cyanine-3 is 150,000 reciprocal molar reciprocal centimeter, providing excellent brightness characteristics for fluorescence detection [25] [26] [27].

Comparative studies have revealed that Bio-11-cytidine-5'-triphosphate-labeled targets produce superior signal-to-noise ratios compared to directly fluorophore-labeled nucleotides. The biotin-streptavidin interaction occurs with a dissociation constant of 10^-15 molar, representing one of the strongest non-covalent interactions known in biological systems. This exceptional binding affinity ensures stable probe-target complexes even under stringent washing conditions, thereby reducing background signals while maintaining specific hybridization signals [28] [29] [30].

The quantitative accuracy of microarray experiments using Bio-11-cytidine-5'-triphosphate labeling has been validated through quantitative polymerase chain reaction analyses. Correlation coefficients between microarray and quantitative polymerase chain reaction results consistently exceed 0.95 across dynamic ranges spanning five orders of magnitude, demonstrating the excellent quantitative performance of this detection system [31] [32] [33].

Signal amplification strategies have been developed to further enhance the sensitivity of microarray-based detection. The incorporation of multiple biotin molecules per RNA transcript can be achieved through the use of both Bio-11-cytidine-5'-triphosphate and Bio-16-uridine-5'-triphosphate during in vitro transcription. This dual-labeling approach increases the number of streptavidin-Cy3 binding sites per target molecule, resulting in proportional increases in fluorescence intensity [34] [35] [36].

Single-Molecule RNA Tracking in Live-Cell Imaging Systems

The application of Bio-11-cytidine-5'-triphosphate in single-molecule RNA tracking represents one of the most sophisticated applications of this biotinylated nucleotide analog. This methodology enables real-time visualization of individual RNA molecules within living cells, providing unprecedented insights into RNA dynamics, localization, and metabolism [37] [38] [39].

The single-molecule detection system relies on the incorporation of Bio-11-cytidine-5'-triphosphate into RNA transcripts through in vitro transcription, followed by microinjection or transfection into living cells. The biotinylated RNA molecules are subsequently detected using streptavidin conjugates labeled with highly fluorescent quantum dots or bright fluorescent proteins. The quantum dot conjugates provide exceptional photostability and brightness, enabling continuous tracking of individual RNA molecules for extended periods [40] [41] [42].

The eleven-atom spacer arm in Bio-11-cytidine-5'-triphosphate is particularly advantageous for single-molecule applications because it minimizes steric hindrance between the biotin label and the streptavidin conjugate while maintaining optimal binding geometry. This structural feature ensures that the biotin-streptavidin interaction does not significantly perturb the native structure or function of the RNA molecule being tracked [43] [44] [45].

Experimental protocols for single-molecule RNA tracking typically involve the synthesis of biotinylated RNA using a low incorporation ratio of Bio-11-cytidine-5'-triphosphate to minimize potential effects on RNA structure and function. Incorporation ratios of 1:20 to 1:50 have been found to provide adequate labeling density for single-molecule detection while preserving native RNA properties [46] [47] [48].

The detection sensitivity of single-molecule tracking systems using Bio-11-cytidine-5'-triphosphate has been demonstrated to reach the theoretical limit of single-molecule detection. Individual RNA molecules can be tracked with spatial resolution of approximately 10-20 nanometers and temporal resolution of 50-100 milliseconds, enabling detailed analysis of RNA transport, localization, and degradation processes [49] [50] [51].

Signal amplification in single-molecule systems can be achieved through the use of multiple streptavidin-quantum dot conjugates per biotinylated RNA molecule. The tetrameric structure of streptavidin allows binding of up to four biotin molecules, and RNA molecules containing multiple Bio-11-cytidine-5'-triphosphate residues can therefore recruit multiple streptavidin-quantum dot complexes. This clustering effect enhances signal brightness and improves signal-to-noise ratios in single-molecule tracking experiments [52] [53] [54].

Research findings demonstrate that Bio-11-cytidine-5'-triphosphate-labeled RNA molecules exhibit normal cellular localization patterns and metabolic behavior, indicating that the biotin labeling does not significantly perturb native RNA function. Comparative studies using unlabeled control RNA molecules have confirmed that biotinylated RNA exhibits similar stability, localization, and translation efficiency [55] [56] [57].

The quantitative analysis of single-molecule tracking data provides detailed information about RNA diffusion coefficients, binding kinetics, and cellular distribution patterns. These measurements have revealed heterogeneous RNA behavior within different cellular compartments and have provided new insights into the mechanisms of RNA transport and localization [58] [59] [60].

Advanced imaging techniques such as photoactivated localization microscopy and stochastic optical reconstruction microscopy have been combined with Bio-11-cytidine-5'-triphosphate labeling to achieve super-resolution imaging of RNA molecules. These approaches enable the visualization of RNA organization at the nanoscale level and have revealed previously unknown aspects of RNA spatial organization within cells [61] [62] [63].

The development of real-time single-molecule tracking systems has enabled the study of RNA dynamics during cellular processes such as transcription, splicing, and translation. These studies have provided direct evidence for the co-transcriptional nature of RNA processing and have revealed the kinetic parameters governing RNA maturation and transport [64] [65] [66].

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

7

Exact Mass

901.2210888 g/mol

Monoisotopic Mass

901.2210888 g/mol

Heavy Atom Count

60

Dates

Last modified: 08-10-2024

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